molecular formula C16H18S B14558576 [(4-Phenylbutan-2-yl)sulfanyl]benzene CAS No. 61836-03-1

[(4-Phenylbutan-2-yl)sulfanyl]benzene

Cat. No.: B14558576
CAS No.: 61836-03-1
M. Wt: 242.4 g/mol
InChI Key: KRCFMVKYLHQXGH-UHFFFAOYSA-N
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Description

[(4-Phenylbutan-2-yl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 4-phenylbutan-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylbutan-2-yl)sulfanyl]benzene typically involves the reaction of 4-phenylbutan-2-yl halide with thiophenol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiophenol acts as a nucleophile, displacing the halide ion from the 4-phenylbutan-2-yl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylbutan-2-yl)sulfanyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or to modify the phenylbutan-2-yl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated products or modified phenylbutan-2-yl derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

[(4-Phenylbutan-2-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Phenylbutan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The benzene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: Contains a sulfanyl group attached directly to a benzene ring.

    Phenylbutane: Lacks the sulfanyl group but has a similar phenylbutan-2-yl structure.

    Benzyl sulfide: Features a sulfanyl group attached to a benzyl group.

Properties

CAS No.

61836-03-1

Molecular Formula

C16H18S

Molecular Weight

242.4 g/mol

IUPAC Name

4-phenylbutan-2-ylsulfanylbenzene

InChI

InChI=1S/C16H18S/c1-14(17-16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3

InChI Key

KRCFMVKYLHQXGH-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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